molecular formula C24H29N5O3S2 B12145229 1-(9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

1-(9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B12145229
M. Wt: 499.7 g/mol
InChI Key: AMLPOJDCOPNQJW-AQTBWJFISA-N
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Description

1-(9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidine, pyridopyrimidine, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine ring, followed by the construction of the pyridopyrimidine core, and finally, the attachment of the piperidine carboxamide moiety.

    Thiazolidine Ring Formation: This step involves the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions to form the thiazolidine ring.

    Pyridopyrimidine Core Construction: The pyridopyrimidine core is synthesized through a cyclization reaction involving a pyridine derivative and a suitable amidine.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiazolidine sulfur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of 1-(9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine and pyridopyrimidine moieties are likely involved in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular targets are still under investigation, but they may include key enzymes involved in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide: shares structural similarities with other thiazolidine and pyridopyrimidine derivatives.

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyridopyrimidines: Investigated for their anticancer and antiviral activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity not observed in other similar compounds. This makes it a valuable compound for further research and potential therapeutic development.

Properties

Molecular Formula

C24H29N5O3S2

Molecular Weight

499.7 g/mol

IUPAC Name

1-[9-methyl-3-[(Z)-[3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H29N5O3S2/c1-14(2)6-12-29-23(32)18(34-24(29)33)13-17-21(27-10-7-16(8-11-27)19(25)30)26-20-15(3)5-4-9-28(20)22(17)31/h4-5,9,13-14,16H,6-8,10-12H2,1-3H3,(H2,25,30)/b18-13-

InChI Key

AMLPOJDCOPNQJW-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C)N4CCC(CC4)C(=O)N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(C)C)N4CCC(CC4)C(=O)N

Origin of Product

United States

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